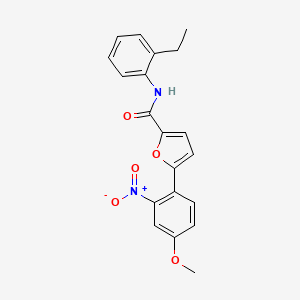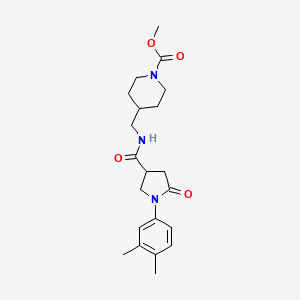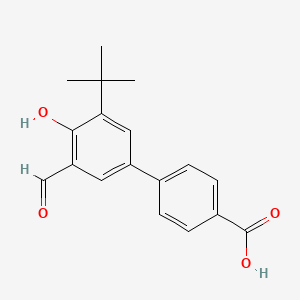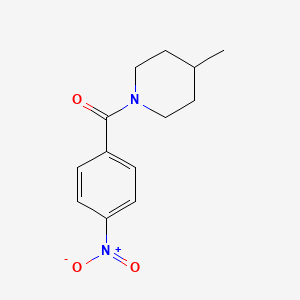
N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide" is a furan-carboxamide derivative, which is a class of compounds known for their biological activities. Furan-carboxamide derivatives have been studied for their potential as inhibitors of various biological targets, including lethal H5N1 influenza A viruses , and for their antimicrobial properties [3, 4, 6, 8]. These compounds are characterized by a furan ring attached to a carboxamide group, with various substitutions that can significantly affect their biological activity and physical properties.
Synthesis Analysis
The synthesis of furan-carboxamide derivatives typically involves the formation of the furan ring followed by the introduction of the carboxamide functionality. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . Similarly, the synthesis of related compounds often involves multi-step reactions starting from furan-carboxylate precursors, followed by nitration, and subsequent reactions with amines or hydrazine derivatives to introduce the carboxamide group [6, 8].
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD) . The crystal structure of these compounds can reveal important information about their conformation and intermolecular interactions, which can be further analyzed using density functional theory (DFT) and Hirshfeld surface analysis . These analyses provide insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Furan-carboxamide derivatives can undergo various chemical reactions depending on their substituents. For example, photolysis of N-butyl-5-nitro-2-furamide in methanol resulted in the displacement of the nitro group by a solvent molecule, forming N-butyl-5-methoxy-2-furamide . The reactivity of the nitro group is a common feature in these compounds, as it can participate in redox reactions and potentially form reactive intermediates that contribute to their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their acidity, basicity, solubility, and stability. For instance, the introduction of a nitro group can increase the compound's reactivity and polarity, which may enhance its solubility in polar solvents . The antimycobacterial activity of these compounds has been linked to their ability to interfere with iron homeostasis, which is related to their chemical properties .
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activity
N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide and its derivatives have been explored for their antimicrobial and antioxidant properties. A study by Devi et al. (2010) synthesized various Schiff bases and azetidione derivatives from this compound, revealing significant antimicrobial and antioxidant activities. This highlights its potential in combating microbial infections and oxidative stress-related conditions (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Anti-Bacterial Activities Against Drug-Resistant Bacteria
A study conducted by Siddiqa et al. (2022) focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, demonstrating their efficacy against clinically isolated drug-resistant bacteria. This research underscores the potential of this compound in addressing the challenge of drug-resistant bacterial infections (Siddiqa et al., 2022).
Influenza A Virus Inhibition
Yongshi et al. (2017) conducted a study on furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. The research demonstrated that certain derivatives exhibit potent inhibitory activity against the H5N1 virus, suggesting the potential application of this compound in antiviral therapies (Yongshi et al., 2017).
Anti-Tobacco Mosaic Virus Activity
Wu et al. (2018) isolated furan-2-carboxylic acids from the roots of Nicotiana tabacum and found them to exhibit significant anti-Tobacco Mosaic Virus (TMV) activity. This research points to the potential use of this compound in plant protection and virology (Wu et al., 2018).
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-13-6-4-5-7-16(13)21-20(23)19-11-10-18(27-19)15-9-8-14(26-2)12-17(15)22(24)25/h4-12H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMNYTQXHRXENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)
![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)




![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)
![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)
![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)

